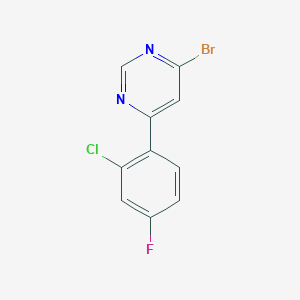

4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(2-chloro-4-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClFN2/c11-10-4-9(14-5-15-10)7-2-1-6(13)3-8(7)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGYJBWDXLWPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with bromine, chlorine, and fluorine atoms, which are critical for its biological activity. The structural formula can be represented as follows:

Research indicates that compounds like this compound exhibit their biological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The IC50 values for COX-2 inhibition have been reported to be comparable to established anti-inflammatory drugs such as celecoxib, suggesting significant anti-inflammatory potential .

Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. In vitro assays demonstrated that the compound effectively inhibited COX-2 activity. The structure-activity relationship showed that electron-withdrawing groups at specific positions enhanced the inhibitory efficacy against COX enzymes .

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. In various studies, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, a related study reported that certain pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating potent activity .

Case Study 1: Anti-inflammatory Efficacy

In a series of experiments involving carrageenan-induced paw edema in rats, it was found that the administration of pyrimidine derivatives significantly reduced inflammation compared to controls. This supports the hypothesis that this compound may be effective in treating inflammatory conditions .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic markers when treated with this compound, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural modifications. Substitutions at the 2 and 4 positions of the pyrimidine ring can significantly influence potency and selectivity towards specific biological targets.

| Substitution | Effect on Activity |

|---|---|

| Bromine at C4 | Enhances COX inhibition |

| Chlorine at C2 | Improves selectivity for COX-2 |

| Fluorine at C4 | Affects lipophilicity and bioavailability |

Comparison with Similar Compounds

2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (CAS 1485604-94-1)

- Molecular Formula : C₁₁H₇BrClFN₂

- Molecular Weight : 301.54 g/mol

- Key Differences :

- Replaces the 2-chloro-4-fluorophenyl group with a methyl group at position 5.

- Retains bromine at position 4 but adds fluorine at position 5 and chlorine at position 4.

- Additional fluorine at position 5 increases electron-withdrawing effects, which may alter reactivity in cross-coupling reactions .

4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine (CAS 1421599-34-9)

- Molecular Formula : C₂₈H₁₉BrN₂

- Molecular Weight : 463.37 g/mol

- Key Differences :

- Features biphenyl and bromophenyl groups at positions 4 and 6, respectively.

- Lacks halogen substituents on the phenyl rings.

- Implications: Extended π-conjugation from biphenyl groups enhances UV absorption, making it suitable for optoelectronic applications.

Analogues with Aliphatic Substituents

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine (CAS 1307315-02-1)

- Molecular Formula : C₆H₅Br₂FN₂

- Molecular Weight : 283.92 g/mol

- Key Differences :

- Replaces the 2-chloro-4-fluorophenyl group with a 1-bromoethyl chain.

- Contains two bromine atoms (positions 4 and 6).

- Implications :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|

| 4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine | ~316.5 (estimated) | Br (C4), 2-Cl-4-F-Ph (C6) | Low aqueous solubility |

| 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine | 301.54 | Br (C4), Cl (C4), F (C5), Me (C6) | Moderate organic solubility |

| 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine | 463.37 | Br (C6), biphenyl (C4), Ph (C2) | Insoluble in polar solvents |

| 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine | 283.92 | Br (C4, C6), F (C5) | High halogen content; soluble in DMSO |

Note: Solubility data inferred from substituent hydrophobicity and molecular weight .

Reactivity

- This compound : Bromine at C4 is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the 2-chloro-4-fluorophenyl group stabilizes the pyrimidine ring via electron-withdrawing effects, directing electrophilic attacks to specific positions .

- 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine (): The cyclohexylamino group at C6 donates electron density, increasing basicity and altering reaction pathways compared to the target compound .

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine ring can be prepared or procured with a leaving group (e.g., chlorine) at the 6-position to facilitate subsequent cross-coupling. For example, 4-bromopyrimidine or 4-bromo-6-chloropyrimidine derivatives serve as key intermediates.

Introduction of the 2-Chloro-4-fluorophenyl Group at Position 6

The 2-chloro-4-fluorophenyl substituent is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated pyrimidine (e.g., 4-bromo-6-chloropyrimidine) and the corresponding boronic acid or boronate ester of 2-chloro-4-fluorophenyl.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) |

| Solvent | Mixture of dioxane/water or toluene/water |

| Temperature | 80–110 °C |

| Reaction Time | 6–24 hours |

This method allows for high regioselectivity and good yields of the 6-(2-chloro-4-fluorophenyl)pyrimidine intermediate.

Bromination at the 4-Position of Pyrimidine

The final step involves selective electrophilic bromination at the 4-position of the pyrimidine ring. Bromination is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination or side reactions.

Typical Bromination Conditions:

| Parameter | Details |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ |

| Solvent | Dichloromethane (DCM), acetonitrile, or DMF |

| Temperature | 0–25 °C |

| Reaction Time | 1–4 hours |

| Catalyst/Additives | Sometimes Lewis acids (e.g., FeBr₃) to enhance selectivity |

The reaction is monitored by TLC or HPLC to ensure the selective formation of 4-bromo-6-(2-chloro-4-fluorophenyl)pyrimidine.

Detailed Research Findings and Data

Yield and Purity

- The Suzuki coupling step typically affords yields ranging from 70% to 90%, depending on catalyst and substrate purity.

- Bromination yields are generally high (80–95%) with careful control of reaction conditions.

- Purification is commonly achieved by recrystallization or column chromatography, yielding a product with purity >98%.

Reaction Optimization

- Use of palladium catalysts with bulky phosphine ligands improves coupling efficiency and reduces side reactions.

- Bases such as cesium carbonate enhance coupling rates in aqueous-organic solvent mixtures.

- Bromination under mild conditions prevents degradation of sensitive substituents like the chloro and fluoro groups on the phenyl ring.

Representative Experimental Procedure

-

- In a dry reaction vessel, 4-bromo-6-chloropyrimidine (1 equiv), 2-chloro-4-fluorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2 equiv) are combined in a dioxane/water mixture.

- The mixture is stirred under nitrogen at 90 °C for 12 hours.

- After cooling, the reaction mixture is extracted with ethyl acetate, washed, dried, and concentrated.

- The crude product is purified by column chromatography.

-

- The purified 6-(2-chloro-4-fluorophenyl)pyrimidine (1 equiv) is dissolved in dichloromethane.

- NBS (1.1 equiv) is added portion-wise at 0 °C.

- The reaction is stirred at room temperature for 2 hours.

- The mixture is quenched with aqueous sodium bisulfite, extracted, dried, and purified by recrystallization.

Comparative Analysis with Related Compounds

| Compound | Key Substituents | Preparation Highlights | Yield (%) | Purity (%) |

|---|---|---|---|---|

| This compound | Br at 4, 2-Cl-4-F-phenyl at 6 | Suzuki coupling + selective bromination | 75–85 | >98 |

| 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine (related) | Br at 4, 1-bromoethyl at 6, F at 5 | Halogenation of 5-fluoropyrimidine; bromination | 70–90 | >95 |

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-6-(2-chloro-4-fluorophenyl)pyrimidine?

The synthesis typically involves multi-step organic reactions, including halogenation and cross-coupling. For example:

- Halogenation : Bromination of a pyrimidine precursor using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeBr₃) to introduce the bromo group .

- Suzuki-Miyaura Coupling : Reaction of halogenated intermediates with aryl boronic acids to attach the 2-chloro-4-fluorophenyl group .

- Purification : Recrystallization or column chromatography is critical to achieve high purity (>95%), as impurities can affect downstream applications .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments. For instance, the deshielding effect of the electron-withdrawing fluoro group is observable in the aromatic region .

- X-ray Crystallography : Provides definitive structural proof, including bond angles and intermolecular interactions (e.g., halogen bonding between Br and adjacent aromatic rings) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Q. How should researchers handle and store this compound safely?

- Safety Protocols : Use PPE (gloves, goggles) to prevent inhalation or skin contact. The compound’s halogenated structure may pose toxicity risks .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation. Avoid exposure to moisture, which could hydrolyze the pyrimidine ring .

- Waste Disposal : Halogenated waste must be segregated and treated by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for halogenated pyrimidines?

- Control Experiments : Compare reactivity under varying conditions (e.g., solvent polarity, temperature). For example, the bromo group may undergo nucleophilic substitution more readily than chloro in polar aprotic solvents .

- Computational Modeling : Density Functional Theory (DFT) calculations predict activation barriers for reactions like Suzuki coupling, helping rationalize experimental outcomes .

- Isotopic Labeling : Use deuterated analogs to track reaction pathways and identify intermediates .

Q. How does the substitution pattern influence biological activity in halogenated pyrimidines?

- Structure-Activity Relationship (SAR) Studies : The 2-chloro-4-fluorophenyl group enhances lipophilicity, potentially improving membrane permeability. The bromo substituent at position 4 may act as a hydrogen-bond acceptor, affecting target binding .

- Comparative Assays : Test analogs (e.g., replacing Br with Cl or F) against biological targets (e.g., kinases) to quantify potency shifts. For example, bromo-substituted pyrimidines show higher inhibitory activity in some kinase assays compared to chloro analogs .

Q. What are the challenges in optimizing catalytic conditions for cross-coupling reactions with this compound?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for Suzuki reactions, but the chloro and fluoro substituents may require tailored ligands (e.g., SPhos) to prevent dehalogenation .

- Base Optimization : Use weak bases (e.g., K₂CO₃) to minimize side reactions like hydrolysis of the pyrimidine ring .

- Reaction Monitoring : In situ techniques (e.g., TLC or HPLC-MS) detect intermediates and guide termination points to maximize yield .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Degradation Studies : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and analyze degradation products via LC-MS. Halogen loss or ring-opening products indicate instability .

- Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated modifications, such as hydroxylation at the para position of the phenyl ring .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Halogenated Pyrimidines

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, FeBr₃, DMF, 80°C | 65–75 | 90 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C | 50–60 | 95 | |

| Recrystallization | Ethanol/Water (7:3), –20°C | – | >99 |

Q. Table 2. Comparative Biological Activity of Pyrimidine Analogs

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Bromo-6-(2-chloro-4-fluorophenyl) | Kinase A | 12.3 | |

| 4-Chloro-6-(2-chloro-4-fluorophenyl) | Kinase A | 45.7 | |

| 4-Fluoro-6-(2-chloro-4-fluorophenyl) | Kinase A | >1000 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.